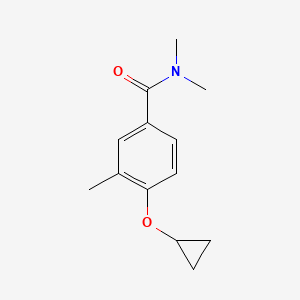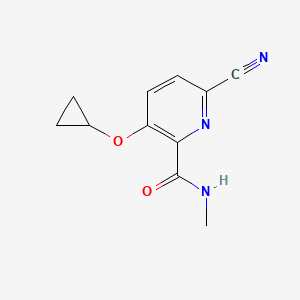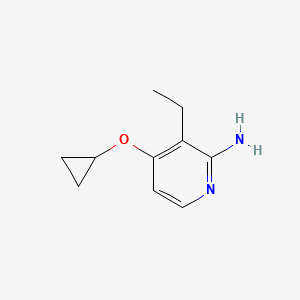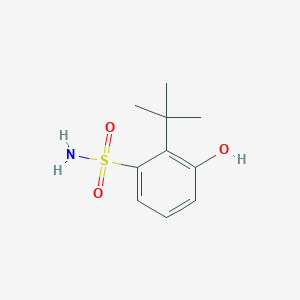
6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with aldehyde groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde typically involves the introduction of the trifluoromethyl group into the pyridine ring followed by the formation of the aldehyde groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid.
Reduction: 6-(Trifluoromethyl)pyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with only one aldehyde group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
2,6-Pyridinedicarboxaldehyde: Lacks the trifluoromethyl group but has two aldehyde groups at the 2 and 6 positions.
Eigenschaften
Molekularformel |
C8H4F3NO2 |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
6-(trifluoromethyl)pyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-2-5(3-13)1-6(4-14)12-7/h1-4H |
InChI-Schlüssel |
COUMPBUBGQNKAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















